molecular formula C11H20N2 B8321230 [Cyclohexyl(isopropyl)amino]acetonitrile

[Cyclohexyl(isopropyl)amino]acetonitrile

Cat. No.: B8321230
M. Wt: 180.29 g/mol
InChI Key: XUPPUWNXRKGTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Cyclohexyl(isopropyl)amino]acetonitrile is a nitrile-containing organic compound featuring a cyclohexyl and isopropyl substituent on the amino group. This structure confers significant steric bulk, which influences its reactivity and applications in coordination chemistry, particularly in the synthesis of iron-based catalysts. Research highlights its role in forming tetradentate iron complexes, where the steric demands of the substituents dictate reaction pathways and intermediate formation .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-[cyclohexyl(propan-2-yl)amino]acetonitrile

InChI

InChI=1S/C11H20N2/c1-10(2)13(9-8-12)11-6-4-3-5-7-11/h10-11H,3-7,9H2,1-2H3

InChI Key

XUPPUWNXRKGTHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#N)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Steric Effects on Reaction Pathways

  • Cyclohexyl/Isopropyl Substituents: These bulky groups enable direct formation of tetradentate iron complexes (e.g., 5c, 5d) without bis(tridentate) intermediates. This contrasts with phenyl or ethyl variants, which require additional steps (e.g., reflux or methanol addition) .
  • Ethyl Substituents: Form kinetic intermediates (e.g., 3b) that necessitate reflux in acetonitrile or methanol to convert into final products (e.g., 5b) .
  • o-Tolyl Substituents : Mimic bulky alkyl groups (cyclohexyl/isopropyl) by bypassing bis(tridentate) intermediates, unlike p-tolyl or m-xylyl analogues .

Catalytic Implications

The steric profile of [Cyclohexyl(isopropyl)amino]acetonitrile enhances catalytic efficiency by stabilizing iron complexes without requiring kinetic intermediates. This contrasts with less bulky derivatives (e.g., ethyl), where intermediate conversion adds complexity to synthesis workflows .

Research Findings and Authoritative Insights

  • Steric Demand and Reactivity: Bulky substituents reduce the need for methanol or reflux, streamlining synthesis. This is attributed to their ability to stabilize the iron center directly .
  • Comparative Performance : Cyclohexyl/isopropyl-substituted complexes exhibit faster reaction kinetics compared to phenyl or ethyl variants, making them preferable in asymmetric transfer hydrogenation .
  • Structural Analogues: While other cyclohexyl derivatives (e.g., cyclohexyl isocyanate, cyclohexylisopropylamine) exist, their applications diverge into non-catalytic domains (e.g., polymer chemistry, pharmaceuticals) .

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